
Spectroscopic Profile of Ethyl 3-methyl-1H-
indole-2-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name:
Ethyl 3-methyl-1H-indole-2-

carboxylate

Cat. No.: B1269133 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 3-
methyl-1H-indole-2-carboxylate, a key intermediate in the synthesis of various biologically

active indole derivatives. The information presented herein is intended to assist researchers in

the identification, characterization, and quality control of this compound.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for Ethyl 3-methyl-1H-indole-2-
carboxylate.

¹H NMR (Proton Nuclear Magnetic Resonance) Data
Solvent: CDCl₃ Frequency: 400 MHz
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Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Number of
Protons

Assignment

8.65 br - 1H N-H

7.58 m - 1H Ar-H

7.03 m - 1H Ar-H

6.90 m - 1H Ar-H

4.41 q 7.2 2H -O-CH₂-CH₃

2.59 s - 3H Ar-CH₃

1.43 t 7.2 3H -O-CH₂-CH₃

Note: NMR data can show slight variations depending on the solvent and instrument used.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data
While a complete, explicitly assigned ¹³C NMR dataset for Ethyl 3-methyl-1H-indole-2-
carboxylate is not readily available in the public domain, typical chemical shifts for the indole

core and the ethyl ester group can be predicted based on data from closely related structures.
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Chemical Shift (δ) ppm (Predicted) Assignment

~162 C=O (Ester)

~135 C-7a

~131 C-2

~127 C-3a

~124 C-5

~120 C-6

~119 C-4

~114 C-3

~111 C-7

~61 -O-CH₂-CH₃

~14 -O-CH₂-CH₃

~10 Ar-CH₃

FT-IR (Fourier-Transform Infrared) Spectroscopy Data
Specific FT-IR peak assignments for Ethyl 3-methyl-1H-indole-2-carboxylate are not widely

published. However, the expected characteristic absorption bands based on its functional

groups are as follows:
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Wavenumber (cm⁻¹)
(Expected)

Functional Group Vibration Mode

~3400 N-H Stretching

~3100-3000 C-H (Aromatic) Stretching

~2980-2850 C-H (Aliphatic) Stretching

~1700 C=O (Ester) Stretching

~1600-1450 C=C (Aromatic) Stretching

~1250 C-O (Ester) Stretching

Mass Spectrometry (MS) Data
Detailed mass spectrometry data with fragmentation patterns for Ethyl 3-methyl-1H-indole-2-
carboxylate is not readily available. The expected molecular ion peak would correspond to its

molecular weight.

Molecular Formula: C₁₂H₁₃NO₂ Molecular Weight: 203.24 g/mol Expected [M]⁺ or [M+H]⁺: m/z

203 or 204

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of Ethyl 3-methyl-1H-indole-2-
carboxylate in about 0.6-0.7 mL of deuterated chloroform (CDCl₃).

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for

chemical shift referencing (δ = 0.00 ppm).

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR

spectrometer. For ¹H NMR, a standard pulse program is used. For ¹³C NMR, a proton-

decoupled pulse sequence is typically employed to simplify the spectrum.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/product/b1269133?utm_src=pdf-body
https://www.benchchem.com/product/b1269133?utm_src=pdf-body
https://www.benchchem.com/product/b1269133?utm_src=pdf-body
https://www.benchchem.com/product/b1269133?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1269133?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction to obtain the final spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation (KBr Pellet Method):

Thoroughly grind a small amount of the solid sample (1-2 mg) with approximately 100-200

mg of dry potassium bromide (KBr) using an agate mortar and pestle.

Place the mixture in a pellet press and apply pressure to form a thin, transparent pellet.

Data Acquisition:

Record a background spectrum of the empty sample compartment.

Place the KBr pellet in the sample holder and acquire the IR spectrum over the range of

4000-400 cm⁻¹.

Data Analysis: Identify the characteristic absorption bands corresponding to the functional

groups present in the molecule.

Mass Spectrometry (MS)
Sample Introduction: Introduce a dilute solution of the compound into the mass

spectrometer. Common ionization techniques for this type of molecule include Electron

Ionization (EI) or Electrospray Ionization (ESI).

Ionization:

EI: The sample is bombarded with a high-energy electron beam, causing ionization and

fragmentation.

ESI: A high voltage is applied to a liquid to create an aerosol, leading to the formation of

protonated or sodiated molecular ions.

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)

by a mass analyzer (e.g., quadrupole, time-of-flight).
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Detection: The detector records the abundance of each ion, generating a mass spectrum.

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the structural elucidation of Ethyl 3-
methyl-1H-indole-2-carboxylate using the described spectroscopic techniques.
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Caption: Workflow for Spectroscopic Structural Elucidation.

To cite this document: BenchChem. [Spectroscopic Profile of Ethyl 3-methyl-1H-indole-2-
carboxylate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1269133#ethyl-3-methyl-1h-indole-2-carboxylate-
spectroscopic-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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